(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
Description
(2E)-2-Cyano-3-(furan-2-yl)prop-2-enethioamide is a thioamide derivative characterized by a planar α,β-unsaturated cyanoenone backbone conjugated with a furan heterocycle and a thiocarbamoyl group. This structure confers unique electronic properties, including strong electron-withdrawing effects from the cyano and thioamide groups, and electron-donating contributions from the furan oxygen. The compound is synthesized via Knoevenagel condensation, typically involving 2-cyanoethanethioamide and furan-2-carbaldehyde under basic conditions (e.g., triethylamine in ethanol), yielding moderate to low efficiencies (~10–46% depending on substituents) . Its planar geometry facilitates π-π stacking and hydrogen bonding, making it relevant in materials science and medicinal chemistry, particularly as a precursor for bioactive molecules or photostable materials .
Properties
IUPAC Name |
(E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4H,(H2,10,12)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAHLPVMEYJNGG-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide typically involves the condensation of 2-furylacetonitrile with thioamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-amino-3-(furan-2-yl)prop-2-enethioamide.
Substitution: Various substituted thioamide derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Heterocycles
The compound serves as a versatile building block in the synthesis of complex organic molecules, particularly heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic addition and cyclization, makes it valuable in synthetic organic chemistry.
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Addition | Reacts with nucleophiles to form new compounds | Thiazolidinones, thiazoles |
| Cyclization | Forms cyclic structures through intramolecular reactions | Pyridine derivatives |
Biological Applications
Antimicrobial Activity
Research indicates that (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide exhibits promising antimicrobial properties. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound has been evaluated for its anticancer potential through in vitro studies against several cancer cell lines. Notably, it has shown significant cytotoxicity against human liver (HepG2) and colon cancer (HCT-116) cells.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HepG2 | 15.5 | High |
| HCT-116 | 12.3 | Moderate |
| MCF-7 | 20.0 | Low |
Mechanism of Action
The anticancer activity is believed to be linked to the induction of apoptosis via mitochondrial pathways and modulation of specific signaling pathways involved in cell proliferation.
Medical Applications
Lead Compound Development
Due to its biological activities, this compound is being explored as a lead compound for the development of novel therapeutic agents. Its structural attributes allow for modifications that can enhance efficacy and reduce toxicity.
Industrial Applications
Material Science
In industry, the compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for incorporation into polymers and other materials that require enhanced performance characteristics.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.
Study 2: Anticancer Mechanisms
Another study investigated the anticancer mechanisms of this compound on breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thioamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Key Observations:
Electronic Modulation: The furan-2-yl group in the target compound provides moderate electron-donating effects compared to the stronger electron-donating 4-(diethylamino)phenyl in CDPE . This results in a red-shifted UV-Vis absorption for CDPE (λₘₐₓ ~400 nm) compared to the furan derivative (λₘₐₓ ~339 nm in related acrylates) . Replacement of furan with thiophene (as in ethyl thiophene acrylate) enhances π-conjugation due to sulfur’s polarizability, leading to distinct solid-state packing and optical properties .
Solubility and Reactivity :
- The 4-hydroxyphenyl analogue (3b2) exhibits higher polarity and hydrogen-bonding capacity, reducing solubility in ethyl acetate compared to the furan derivative .
- Chlorinated aryl groups (e.g., in AGK2) improve lipophilicity and bioactivity, enabling blood-brain barrier penetration for neurological targets .
Polymorphism and Crystallography: CDPE exhibits two polymorphs and an acetonitrile solvate, attributed to flexible diethylamino group rotations, whereas the furan derivative’s rigid structure limits polymorphism . Ethyl acrylate derivatives (e.g., thiophene or furan analogues) display planar molecular conformations, with minor deviations in ester group orientation influencing crystal packing .
Biological Activity
(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with cyano and thioamide functionalities. The synthetic pathway often employs methods such as the Hantzsch reaction or other condensation techniques that yield high purity and yield of the desired compound.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- A study evaluated a series of thioamide derivatives, including this compound, for their antiproliferative effects against several cancer cell lines such as MCF7 (breast cancer), SK-OV-3 (ovarian cancer), and CCRF-CEM (leukemia). The compound demonstrated selective cytotoxicity towards certain cancer types while exhibiting low toxicity towards non-tumor fibroblast cells .
- Antimicrobial Properties :
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Furan ring | Enhances interaction with biological targets |
| Cyano group | Contributes to cytotoxicity in cancer cells |
| Thioamide moiety | Imparts antimicrobial properties |
Studies have indicated that modifications to the furan ring or the introduction of additional electron-withdrawing groups can enhance the compound's potency against specific cancer cell lines .
Case Studies and Research Findings
- Anticancer Evaluation :
- Antimicrobial Testing :
- Neuroprotective Studies :
Q & A
Basic: What synthetic methodologies are recommended for preparing (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Substitution Reaction : Introduce the furan-2-yl group via nucleophilic substitution under alkaline conditions. For example, react 2-furanmethanol with a nitrobenzene derivative (similar to methods in ) .
Reduction : Reduce nitro intermediates to amines using iron powder under acidic conditions (e.g., HCl) .
Condensation : React the amine intermediate with cyanoacetic acid derivatives in the presence of a condensing agent (e.g., DCC or EDCl) to form the thioamide group. Ethanol or DMF is often used as a solvent .
Key Considerations : Optimize reaction time and temperature to minimize Z/E isomerization. Confirm regiochemistry via NMR (e.g., coupling constants for α,β-unsaturated systems).
Basic: How is the E-configuration of the α,β-unsaturated thioamide confirmed experimentally?
Methodological Answer:
The E-configuration is validated using:
Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond angles and dihedral angles (e.g., C=C-S bond ~120° for E-configuration). Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualization ( ) .
Nuclear Overhauser Effect (NOE) : Lack of NOE between the cyano group and furan protons in NMR supports the trans arrangement.
UV-Vis Spectroscopy : Compare λmax with known E-isomers; conjugated systems typically absorb at longer wavelengths.
Advanced: How can computational models predict the physicochemical properties of this compound?
Methodological Answer:
Quantum Chemical Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate dipole moments and HOMO-LUMO gaps to assess reactivity .
QSPR Models : Train models on datasets of similar thioamides to predict solubility (logP) and melting points. Tools like CC-DPS integrate neural networks for property prediction ( ) .
Molecular Dynamics (MD) : Simulate solvation in DMSO/water mixtures to evaluate stability under experimental conditions.
Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
Data Reconciliation :
- Compare NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Re-examine SCXRD data for disorder or twinning (use PLATON or Olex2 for validation) .
Isolation of Pure Isomers : Use preparative HPLC to separate Z/E isomers. Re-run spectroscopy and crystallography on isolated samples.
Temperature-Dependent Studies : Acquire variable-temperature NMR to detect dynamic effects (e.g., rotamers) that may obscure data.
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities. Monitor m/z for [M+H]<sup>+</sup> (expected MW: Calculated from C9H6N2OS).
Elemental Analysis (EA) : Verify C, H, N, S content within ±0.4% of theoretical values.
Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C indicates high purity).
Advanced: How to design enzyme inhibition assays for hypothesizing biological activity?
Methodological Answer:
Target Selection : Based on structural analogs (e.g., AGK2 in ), prioritize enzymes like SIRT2 or kinases.
IC50 Determination :
- Use fluorescence-based assays (e.g., SIRT2: Incubate with NAD<sup>+</sup> and fluorogenic substrate).
- Fit dose-response curves (4-parameter logistic model) in GraphPad Prism.
Docking Studies : Perform AutoDock Vina simulations to predict binding modes to active sites. Validate with mutagenesis (e.g., alanine scanning).
Advanced: How to address low yields in the condensation step during synthesis?
Methodological Answer:
Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl2) to accelerate cyclization.
Solvent Optimization : Switch from DMF to THF or toluene to reduce side reactions. Monitor by TLC.
Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining yield .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Hazard Assessment : Review SDS for acute toxicity (e.g., LD50 in rodents).
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and fume hood.
Waste Disposal : Neutralize thioamide-containing waste with oxidizing agents (e.g., KMnO4/H2SO4) before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
